![molecular formula C8H3F7 B1437233 2,5-Bis(trifluoromethyl)fluorobenzene CAS No. 887268-08-8](/img/structure/B1437233.png)
2,5-Bis(trifluoromethyl)fluorobenzene
Overview
Description
2,5-Bis(trifluoromethyl)fluorobenzene is an organic compound with the molecular formula C8H3F7. It is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position .
Pharmacokinetics
The compound’s physical properties such as boiling point and density could potentially influence its pharmacokinetic profile.
Result of Action
Similar compounds have shown to lead to significantly more transparent polyimide films compared to those with methyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Bis(trifluoromethyl)fluorobenzene involves the Friedel-Crafts acylation of benzene derivatives using various catalytic systems. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an acyl chloride or anhydride as the acylating agent . The reaction conditions often involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl groups and fluorine atom influence the reactivity of the benzene ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine). Reaction conditions typically involve the use of a Lewis acid catalyst and controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro or halogenated derivatives, while oxidation and reduction reactions can produce various functionalized benzene compounds .
Scientific Research Applications
Structure and Composition
- Molecular Formula: C8H3F7
- Molecular Weight: 232.10 g/mol
- CAS Number: 887268-08-8
The presence of trifluoromethyl groups significantly enhances the electron-withdrawing capacity of the compound, contributing to its thermal stability and reactivity.
Physical Properties
Property | Value |
---|---|
Boiling Point | 70-71 °C (15 mmHg) |
Density | 1.467 g/mL at 25 °C |
Refractive Index | 1.432 |
Organic Synthesis
2,5-Bis(trifluoromethyl)fluorobenzene serves as a valuable building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions, including:
- Substitution Reactions: The fluorine atom and trifluoromethyl groups can be substituted with other functional groups.
- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.
Case Study: Synthesis of Functional Materials
Research has demonstrated that this compound can be used to synthesize new materials with tailored properties. For instance, it has been utilized in the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings.
Medicinal Chemistry
The compound is also investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacological profiles of various compounds due to its lipophilicity.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against drug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This has implications for the development of new antibiotics.
Agricultural Chemistry
This compound is utilized as an intermediate in the synthesis of agrochemicals. Its stability under various environmental conditions makes it a suitable candidate for developing pesticides and herbicides that require robust performance.
Case Study: Synthesis of Agrochemicals
A notable application involves the use of this compound as an intermediate in the production of novel herbicides that target specific pathways in plants while minimizing impact on non-target species. This approach aligns with sustainable agricultural practices.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups attached to a benzene ring but lacks the fluorine atom present in 2,5-Bis(trifluoromethyl)fluorobenzene.
3,5-Bis(trifluoromethyl)benzonitrile: This compound contains two trifluoromethyl groups and a nitrile group attached to a benzene ring.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .
Biological Activity
2,5-Bis(trifluoromethyl)fluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry for its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological profiles, including improved potency and selectivity. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
This compound (C8H3F7) is characterized by the presence of two trifluoromethyl groups (-CF3) attached to a fluorobenzene ring. This configuration not only influences its electronic properties but also enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of fluorinated compounds. For instance, derivatives of this compound have shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.25 to 1 µg/mL, indicating significant potency compared to standard antibiotics like vancomycin .
Table 1: Antibacterial Activity of Fluorinated Compounds
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.25 - 1 | MRSA |
Salicylanilide derivatives | 0.25 - 0.5 | MRSA |
Vancomycin | ~1 | MRSA |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. The selectivity index (SI), which measures the toxicity to host cells versus bacterial cells, is crucial for determining the safety profile of potential therapeutic agents. Compounds with an SI greater than 10 are considered promising candidates for further development .
Table 2: Cytotoxicity and Selectivity Index
Compound | SI Value | Cell Line Tested |
---|---|---|
This compound | >10 | Vero cells (ATCC CCL-81) |
Salicylanilide derivatives | >10 | Vero cells |
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of biofilm formation. Studies indicate that this compound can significantly reduce pre-formed biofilms of S. aureus, which is critical in combating chronic infections where biofilms protect bacteria from conventional treatments .
Case Studies
In a notable study evaluating the efficacy of fluorinated compounds against resistant bacterial strains, researchers found that the incorporation of trifluoromethyl groups markedly enhanced the activity of salicylanilide derivatives. These findings suggest that similar modifications in this compound could lead to improved antibacterial agents .
Properties
IUPAC Name |
2-fluoro-1,4-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRJEBZBWYSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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